2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

CAS No.:

Cat. No.: VC8724309

Molecular Formula: C15H17NOS

Molecular Weight: 259.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NOS |

|---|---|

| Molecular Weight | 259.4 g/mol |

| IUPAC Name | 2,2,10-trimethyl-1,3-dihydrophenothiazin-4-one |

| Standard InChI | InChI=1S/C15H17NOS/c1-15(2)8-11-14(12(17)9-15)18-13-7-5-4-6-10(13)16(11)3/h4-7H,8-9H2,1-3H3 |

| Standard InChI Key | IREANUFLUDTXSW-UHFFFAOYSA-N |

| SMILES | CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2C)C |

| Canonical SMILES | CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

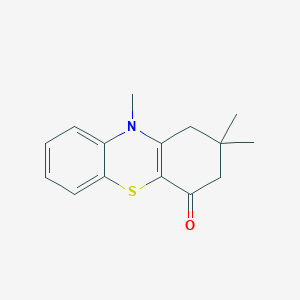

2,2,10-Trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a tricyclic heterocyclic compound with the molecular formula C₁₅H₁₇NOS and a molecular weight of 259.4 g/mol . Its IUPAC name reflects the substitution pattern: two methyl groups at position 2, one methyl group at position 10, and a ketone functional group at position 4 of the phenothiazine core.

Structural Analysis

The compound’s structure (Fig. 1) features a phenothiazine backbone fused with a dihydroketone moiety. Key structural insights include:

-

Stereoelectronic Effects: The ketone group at position 4 introduces electron-withdrawing character, polarizing the adjacent C–N and C–S bonds .

-

Methyl Substitution: The 2,2,10-trimethyl groups induce steric hindrance, influencing conformational flexibility and intermolecular interactions .

-

Tautomerism: The enol-keto tautomerism typical of phenothiazinones may contribute to its reactivity, though crystallographic data for this specific derivative remain unreported .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NOS | |

| Molecular Weight | 259.4 g/mol | |

| SMILES | CC1(C)C2=C(C(=O)N(C)C3=CC=CC=C3S2)CSC1 | |

| InChI Key | BPNXVEYIIRHUPM-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Strategies

-

Transition Metal-Free Cyclization: As demonstrated by Gu et al., trisulfur radical anion-mediated cyclization of thioamide precursors yields substituted phenothiazinones under mild conditions .

-

Palladium-Catalyzed Coupling: Aryl halides and phenothiazine derivatives undergo Ullmann-type coupling in the presence of Pd(OAc)₂ and tert-butylphosphine, as seen in the synthesis of related oxadiazole-phenothiazine hybrids .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Controlling methyl group placement at positions 2 and 10 requires precise stoichiometry and temperature control .

-

Purification: Column chromatography is typically employed to isolate the product, with yields ranging from 47% to 97% for similar compounds .

Physicochemical Properties

Table 2: Predicted Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume